molecular formula C6H4Cl2N2 B14138511 Diazene, (2,4-dichlorophenyl)- CAS No. 887582-30-1

Diazene, (2,4-dichlorophenyl)-

Cat. No.: B14138511
CAS No.: 887582-30-1
M. Wt: 175.01 g/mol
InChI Key: QNXHDUOBEIHJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzene diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. 2,4-Dichlorobenzene diazonium is particularly notable for its applications in organic synthesis, especially in the formation of azo compounds and other aromatic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzene diazonium is typically synthesized through the diazotization of 2,4-dichloroaniline. The process involves the reaction of 2,4-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt and prevent its decomposition.

Industrial Production Methods

In industrial settings, the preparation of 2,4-dichlorobenzene diazonium follows a similar route but is scaled up to accommodate larger quantities. Continuous-flow diazotization methods are often employed to enhance safety and efficiency. These methods involve the continuous addition of reactants and the removal of products, minimizing the risks associated with the exothermic nature of the diazotization reaction .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzene diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.

    Coupling Reactions: Phenols and amines are common coupling partners.

Major Products

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzene diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds .

Comparison with Similar Compounds

2,4-Dichlorobenzene diazonium can be compared with other diazonium salts such as:

  • Benzene diazonium chloride
  • 4-Nitrobenzene diazonium
  • 2,4,6-Trichlorobenzene diazonium

Uniqueness

2,4-Dichlorobenzene diazonium is unique due to the presence of two chlorine atoms on the benzene ring, which influences its reactivity and the types of products formed. The chlorine atoms are electron-withdrawing groups, making the diazonium ion more stable and reactive towards nucleophiles compared to unsubstituted diazonium salts .

Similar Compounds

Properties

CAS No.

887582-30-1

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

(2,4-dichlorophenyl)diazene

InChI

InChI=1S/C6H4Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,9H

InChI Key

QNXHDUOBEIHJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.